Dodec-2-yn-1-ol

Physicochemical Properties Lipophilicity Alkynol Series

Dodec-2-yn-1-ol is a specialized C12 terminal acetylenic alcohol combining a hydroxyl group with an internal alkyne at the C2 position. This precise architecture is critical—substituting shorter-chain analogs (e.g., 2-Octyn-1-ol) or positional isomers (e.g., 11-Dodecyn-1-ol) alters lipophilicity (LogP 4.38) and steric bulk, compromising performance in asymmetric catalysis and pheromone synthesis. Its acetylene-zipper isomerization enables streamlined access to both 2- and 11-isomers, while the hydrophobic C12 chain enhances corrosion inhibitor film formation. Procure this high-purity building block for advanced R&D and scale-up.

Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
CAS No. 69064-46-6
Cat. No. B188686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-2-yn-1-ol
CAS69064-46-6
Molecular FormulaC12H22O
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCC#CCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3
InChIKeySOUKGGXCKPWFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodec-2-yn-1-ol (CAS 69064-46-6): Procurement Guide for Chemical Synthesis and Material Science


Dodec-2-yn-1-ol (2-Dodecyn-1-ol, CAS 69064-46-6) is a long-chain, terminal acetylenic alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . It is a specialized organic building block, valued for its dual functionality: a hydroxyl group and an internal alkyne. This combination makes it a versatile intermediate in asymmetric synthesis and pheromone chemistry, rather than a commodity chemical . Key predicted physical properties include a density of 0.9±0.1 g/cm³, a boiling point of 189.3±8.0 °C at 760 mmHg, and an ACD/LogP of 4.38, indicating its hydrophobic nature .

Why Dodec-2-yn-1-ol (CAS 69064-46-6) Cannot Be Replaced by Other Long-Chain Alkynols or Alcohols


The performance of Dodec-2-yn-1-ol is highly dependent on its specific 12-carbon chain length and the exact position of its triple bond at the C2 position. Simply substituting it with a shorter-chain analog like 2-Octyn-1-ol or an isomer like 11-Dodecyn-1-ol can lead to significant differences in physicochemical properties, such as lipophilicity and steric bulk [1]. This is especially critical in applications like asymmetric catalysis, where the ligand's spatial arrangement is key, or in surfactant and corrosion inhibition studies where chain length directly impacts surface activity and film formation [2]. The following sections detail the specific, albeit limited, evidence differentiating this compound.

Dodec-2-yn-1-ol (CAS 69064-46-6): Quantified Differentiation Data for Scientific Selection


Structural Determinants of Lipophilicity: ACD/LogP Comparison for Dodec-2-yn-1-ol vs. Shorter-Chain Alkynols

Dodec-2-yn-1-ol exhibits a significantly higher lipophilicity compared to its shorter-chain homologs, a key property governing its behavior in biological and biphasic systems. The predicted ACD/LogP value for Dodec-2-yn-1-ol is 4.38 . In contrast, the ACD/LogP for the C8 analog, 2-Octyn-1-ol, is 2.42 . This difference quantifies the impact of the four-carbon extension on its partition coefficient.

Physicochemical Properties Lipophilicity Alkynol Series

Synthetic Utility as a Precursor: Alkynol Isomerization via the Acetylene Zipper Reaction

Dodec-2-yn-1-ol is not merely a static intermediate; its internal alkyne can be specifically isomerized. In a documented synthesis of the diamondback moth sex pheromone, 2-dodecyn-1-ol was subjected to an 'acetylene-zipper' reaction to yield 11-dodecyn-1-ol in 68% yield [1]. This transformation demonstrates the positional mobility of the triple bond under strong base, a key differentiator from analogs with the triple bond already at the terminal or other internal positions.

Synthetic Methodology Pheromone Synthesis Alkyne Isomerization

Predicted Boiling Point and Vapor Pressure for Purification Assessment

For procurement and experimental planning, the predicted physical properties of Dodec-2-yn-1-ol differ from related compounds. Its predicted boiling point is 189.3±8.0 °C at 760 mmHg, with a vapor pressure of 0.2±0.8 mmHg at 25°C . For a comparison, the fully saturated analog, 1-dodecanol, has a higher boiling point of 259 °C and a lower vapor pressure of 0.008 mmHg at 25°C [1].

Physical Properties Purification Distillation

Chain Length Contribution to Corrosion Inhibition Efficiency: A Class-Level Inference

While no direct quantitative data exists for Dodec-2-yn-1-ol in corrosion inhibition, class-level studies provide a strong inference for its expected performance. Research shows that the inhibition efficiency (Ef%) of acetylenic alcohols on steel in acidic media increases with the length of the carbon chain attached to the C≡C triple bond [1]. With its C12 chain, Dodec-2-yn-1-ol is predicted to offer superior protection compared to smaller-chain alkynols like propargyl alcohol (C3) or 3-butyn-1-ol (C4), which are known to be effective but may form less robust or thinner protective films [2].

Corrosion Inhibition Acetylenic Alcohols Material Science

Dodec-2-yn-1-ol (CAS 69064-46-6): Recommended Research and Industrial Applications


Flexible Precursor in Multi-Step Pheromone Synthesis

As demonstrated by Jun et al. [1], Dodec-2-yn-1-ol is a strategic starting material for synthesizing complex insect pheromones. The ability to isomerize the alkyne group to the 11-position via the acetylene-zipper reaction provides access to both 2- and 11-isomers, streamlining the synthesis of diverse target molecules. This is a key advantage over starting with a saturated alcohol or a terminal alkyne.

Model Compound for Studying Alkynol Isomerization

The successful isomerization of Dodec-2-yn-1-ol to 11-dodecyn-1-ol under 'acetylene-zipper' conditions makes it a practical model compound for teaching and exploring this useful synthetic transformation [1]. Its liquid nature and good solubility in organic solvents facilitate laboratory handling and analysis.

High-LogP Component in Formulations and Material Science

With a high ACD/LogP of 4.38 [1], Dodec-2-yn-1-ol is a valuable component for applications requiring a hydrophobic moiety. This could include the design of new surfactants, where the hydrophobic tail drives micelle formation, or as a building block in the synthesis of specialty polymers and coatings. Its properties are distinct from shorter, less lipophilic alkynols.

Candidate for Corrosion Inhibitor Formulations

Based on class-level evidence that the efficacy of acetylenic alcohols as corrosion inhibitors increases with chain length [2], Dodec-2-yn-1-ol is a promising candidate for development as a high-performance inhibitor for acid pickling baths or oilfield applications. Its longer C12 chain is expected to form a more robust and hydrophobic protective film on metal surfaces compared to commercial standards like propargyl alcohol.

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